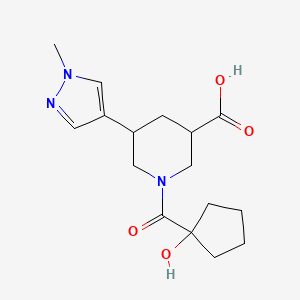![molecular formula C16H22F2N2O2S B7438847 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a sulfonamide-based molecule that has shown promising results in various studies related to medicinal chemistry.
Applications De Recherche Scientifique
The 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide has shown potential applications in various fields of medicinal chemistry. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anticonvulsant activity and has shown potential in treating epilepsy. Additionally, this compound has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to work by modulating the activity of certain neurotransmitters in the brain, which can help in treating epilepsy and neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the activity of certain neurotransmitters in the brain, which can help in treating epilepsy and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide in lab experiments are that it is a relatively stable compound and can be easily synthesized. However, the limitations are that its mechanism of action is not fully understood, and more research is needed to determine its full potential in treating various diseases.
Orientations Futures
There are several future directions for the research of 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide. One direction is to study its potential applications in treating other types of cancer. Another direction is to study its potential applications in treating other neurological disorders such as multiple sclerosis. Additionally, more research is needed to determine its full mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for this compound is also an area of future research.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has shown promising results in various studies related to medicinal chemistry. Its potential applications in treating cancer, epilepsy, and neurodegenerative diseases make it a compound of significant interest in the scientific community. However, more research is needed to determine its full potential and mechanism of action.
Méthodes De Synthèse
The synthesis of 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide involves several steps. The first step involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-phenylethyl)pyrrolidine to form the corresponding amide. The amide is then treated with sulfonamide to form the final product.
Propriétés
IUPAC Name |
3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c1-12(13-5-3-2-4-6-13)20-8-7-14(11-20)19-23(21,22)15-9-16(17,18)10-15/h2-6,12,14-15,19H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBEXVVPVNWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)NS(=O)(=O)C3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)
![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)
![1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)

![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)

![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)